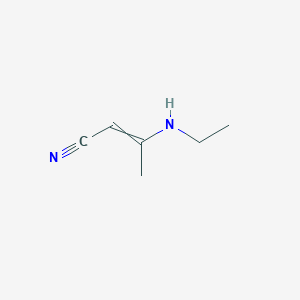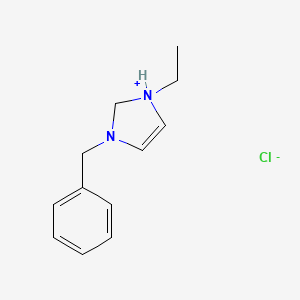
5-Chloro-1-phenyl-1h-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1-phenyl-1h-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: . This reaction can be catalyzed by copper (CuAAC) or can proceed without a metal catalyst (SPAAC). The reaction conditions often include solvents like dimethyl sulfoxide (DMSO) or water, and temperatures ranging from room temperature to 100°C .
Industrial Production Methods: Industrial production of 5-Chloro-1-phenyl-1h-1,2,3-triazole may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and safety. These methods often use automated systems to control reaction parameters precisely, ensuring high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-1-phenyl-1h-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, often using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium azide in dimethylformamide (DMF) at 80°C.
Major Products:
Oxidation: Formation of corresponding triazole oxides.
Reduction: Formation of 5-amino-1-phenyl-1h-1,2,3-triazole.
Substitution: Formation of 5-azido-1-phenyl-1h-1,2,3-triazole.
Wissenschaftliche Forschungsanwendungen
5-Chloro-1-phenyl-1h-1,2,3-triazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Chloro-1-phenyl-1h-1,2,3-triazole involves its interaction with various molecular targets and pathways:
Molecular Targets: This compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound can modulate signaling pathways related to inflammation and apoptosis, making it a potential candidate for anti-inflammatory and anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-1h-1,2,3-triazole: Lacks the chloro substituent, resulting in different chemical reactivity and biological activity.
5-Bromo-1-phenyl-1h-1,2,3-triazole: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
5-Methyl-1-phenyl-1h-1,2,3-triazole: Contains a methyl group instead of chlorine, leading to different physical and chemical properties.
Uniqueness: 5-Chloro-1-phenyl-1h-1,2,3-triazole is unique due to the presence of the chloro group, which can participate in various substitution reactions, enhancing its versatility in synthetic chemistry .
Eigenschaften
IUPAC Name |
5-chloro-1-phenyltriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-8-6-10-11-12(8)7-4-2-1-3-5-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHMSSSLDYJQIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CN=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553532 |
Source


|
| Record name | 5-Chloro-1-phenyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51039-48-6 |
Source


|
| Record name | 5-Chloro-1-phenyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Acetamido-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B14648227.png)
![2,2'-[3-Chloro-2-(chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14648232.png)


![3-Chloro-2-[(3-chloroprop-1-en-2-yl)sulfanyl]prop-1-ene](/img/structure/B14648251.png)
![Sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate;molecular iodine](/img/structure/B14648256.png)

![Benzoic acid, 4-(hexyloxy)-, 4-[(4-butyl-2-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14648282.png)


